
PECAN OIL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pecan oil is an edible pressed oil extracted from the pecan nut . It is neutral in flavor and takes on the flavor of whatever seasoning is being used with it . It contains 9.5% saturated fat, which is less than in olive oil (13.5%), peanut oil (16.90%) or corn oil (12.70%) . It is considered a healthy oil as it is rich in monounsaturated fats, specifically oleic acid, (52.0%) and low in saturated fats .
Synthesis Analysis
Pecan oil is obtained by lightly roasting and grinding the nuts, followed by mechanical extraction methods . Most manufacturers avoid the use of chemical extraction methods to preserve the natural nutty flavor and nutrients of the oil .Molecular Structure Analysis
Pecan oil is rich in monounsaturated fats, specifically oleic acid, (52.0%) and low in saturated fats . It also contains linoleic acid (36.6%), and small amounts of palmitic (7.1%), stearic (2.2%) and linolenic acids (1.5%) .Chemical Reactions Analysis
The pyrolysis process of pecan nutshells has been studied, which involves the physicochemical decomposition of organic matter under heat and in the absence of oxygen . This process is used to convert the biomass into a more useful fuel .Physical And Chemical Properties Analysis
Pecan oil has an iodine value of 98.4; a refraction index at 40 °C of 1.469; saponification value of 184.3 g/100 g; a peroxide value (PV) of 0.55 mequiv O2/kg; an Oil Stability Index (OSI), i.e., an oxidative stability of 9.8 h and an acid value of 0.13 mg KOH/g .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
Numéro CAS |
129893-27-2 |
|---|---|
Nom du produit |
PECAN OIL |
Formule moléculaire |
C4H6BrClN2S |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



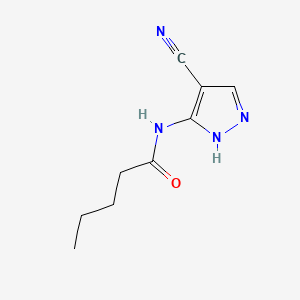
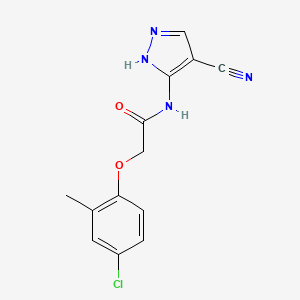
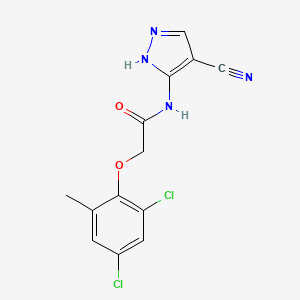
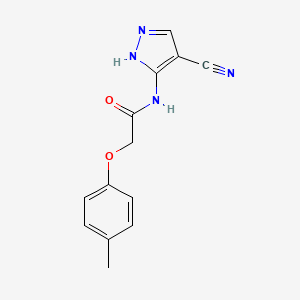
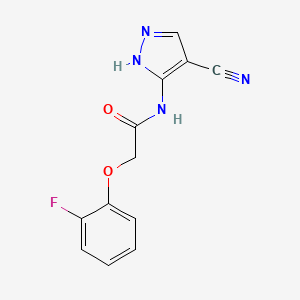
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]cyclohexanecarboxamide](/img/structure/B1177387.png)